molecular formula C15H25N5O B5514391 4-(4-丁酰-1-哌嗪基)-N-乙基-6-甲基-2-嘧啶胺

4-(4-丁酰-1-哌嗪基)-N-乙基-6-甲基-2-嘧啶胺

货号 B5514391
分子量: 291.39 g/mol
InChI 键: UTNBTCLLCLXBLC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related pyrimidinamine derivatives involves nucleophilic substitution reactions, indicating a complex synthesis process involving various reagents and conditions. For instance, a series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized through nucleophilic substitution reactions, showcasing the versatility and complexity of synthetic pathways for similar compounds (Mallesha et al., 2012).

Molecular Structure Analysis

The molecular structure of pyrimidinamine derivatives and related compounds has been extensively studied, revealing insights into their conformation and interactions. For example, the structure of a similar compound, "tert-Butyl 4-{3-[6-(4-meth­oxy­phen­yl)-2-methyl­pyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxyl­ate," was analyzed, showing varied dihedral angles between the pyrimidine ring and adjacent phenyl rings, indicating the importance of molecular geometry in its chemical behavior (Anthal et al., 2018).

Chemical Reactions and Properties

The chemical reactivity and properties of pyrimidinamine derivatives are influenced by their structural features. For example, reactions involving CO and ethylene in the presence of Rh4(CO)12 catalysts have been explored for N-(2-pyridinyl)piperazines, highlighting the capability of these structures to undergo complex chemical transformations (Ishii et al., 1997).

科学研究应用

对癌细胞系的抗增殖活性

Mallesha 等人(2012 年)的一项研究合成了一系列与目标化合物相关的衍生物,证明了它们对 K562、Colo-205、MDA-MB 231 和 IMR-32 等人类癌细胞系的抗增殖作用。这些衍生物表现出显着的活性,表明其作为抗癌剂的进一步研究潜力 (Mallesha、Mohana、Veeresh、Alvala 和 Mallika,2012)

新型抗炎和镇痛剂的合成

Abu-Hashem 等人(2020 年)探索了源自维斯那金酮和卡林酮的新型化合物的合成,导致了包括 4-(4-甲氧基或 4,8-二甲氧基)-3-甲基-N-(6-氧代-2-硫代-1,2,3,6-四氢嘧啶-4-基)苯并[1,2-b:5,4-b']二呋喃-2-甲酰胺在内的结构的创建。这些化合物对 COX-2 选择性表现出很高的抑制活性,并表现出镇痛和抗炎活性,突出了它们的治疗潜力 (Abu‐Hashem、Al-Hussain 和 Zaki,2020)

分子结构分析

Anthal 等人(2018 年)对相关化合物叔丁基 4-{3-[6-(4-甲氧基苯基)-2-甲基嘧啶-4-基]喹啉-2-基}哌嗪-1-羧酸盐的分子结构进行了研究,提供了对晶体结构内二面角和氢键模式的见解。这项研究有助于更深入地了解结构特征如何影响类似化合物的生物活性和相互作用 (Anthal、Singh、Desai、Arunakumar、Sreenivasa、Kamni 和 Kant,2018)

属性

IUPAC Name

1-[4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl]butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N5O/c1-4-6-14(21)20-9-7-19(8-10-20)13-11-12(3)17-15(18-13)16-5-2/h11H,4-10H2,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTNBTCLLCLXBLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=NC(=NC(=C2)C)NCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(2-(Ethylamino)-6-methylpyrimidin-4-yl)piperazin-1-yl)butan-1-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。